Cas no 7511-47-9 (2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione)

2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione structure
7511-47-9 structure
Product Name:2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione
CAS No:7511-47-9
MF:C22H36O2
MW:332.520047187805
CID:981452
PubChem ID:233572
Update Time:2025-04-19

2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione
    • 2,5-Bis(1,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione
    • AC1L5QBX
    • AG-K-27992
    • CTK5E1147
    • NSC32206
    • NSC-32206
    • p-Benzoquinone, 2,5-bis(1,1,3,3-tetramethylbutyl)-
    • p-Benzoquinone,5-bis(1,1,3,3-tetramethylbutyl)-
    • SureCN7108805
    • 2,5-Di-tert-octyl-p-benzoquinone
    • AKOS024341320
    • 2,5-Bis(1,1,3,3-tetramethylbutyl)benzo-1,4-quinone
    • SCHEMBL7108805
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-
    • 2,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione
    • 2,5-Bis(1,1,3,3-tetramethylbutyl)benzo-1,4-quinone #
    • CHEMBL4206102
    • RLNQIORMPFHCHW-UHFFFAOYSA-N
    • DTXSID90884396
    • 7511-47-9
    • Inchi: 1S/C22H36O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12H,13-14H2,1-10H3
    • InChI Key: RLNQIORMPFHCHW-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(C=C1C(C)(C)CC(C)(C)C)=O)C(C)(C)CC(C)(C)C

Computed Properties

  • Exact Mass: 332.27168
  • Monoisotopic Mass: 332.271530387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14
  • LogP: 5.91580
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